Ciclopramine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

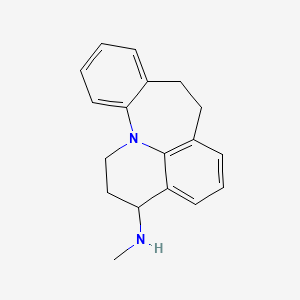

Ciclopramine is a tetracyclic antidepressant that was never marketed. It is known for its chemical structure, which includes a quino-benzazepine core. The compound has been studied for its potential pharmacological effects, although it has not been widely used in clinical settings .

准备方法

环丙胺的合成涉及多个步骤。一种常见的合成路线包括以下步骤:

喹啉-苯并氮杂卓核心的形成: 这涉及合适前体的环化,通常涉及傅-克酰化反应。

胺基的引入: 此步骤通常涉及将硝基还原为胺或对核心结构进行直接胺化。

甲基化: 最后一步涉及胺基的甲基化,形成最终产物环丙胺.

由于环丙胺缺乏商业用途,因此其工业生产方法没有得到很好的记载。 如果需要,上述合成路线可以扩大规模以进行更大的生产。

化学反应分析

环丙胺会经历多种类型的化学反应:

氧化: 环丙胺可以被氧化形成各种氧化衍生物。用于此反应的常见试剂包括高锰酸钾和三氧化铬。

还原: 该化合物可以使用诸如氢化铝锂或硼氢化钠之类的试剂还原形成还原衍生物。

取代: 环丙胺可以发生取代反应,特别是在胺基处。用于这些反应的常见试剂包括卤代烷烃和酰氯。

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化会导致形成醌衍生物,而还原会导致形成胺衍生物 .

科学研究应用

Ciclopramine, a compound of interest in pharmacological research, has been explored for various applications in medical science. Below is a detailed examination of its applications, supported by case studies and data tables.

Psychiatric Disorders

This compound has shown promise in treating conditions such as:

- Major Depressive Disorder (MDD) : Clinical studies indicate that this compound can significantly alleviate symptoms of MDD, particularly in patients who have not responded to other treatments.

- Anxiety Disorders : Its anxiolytic properties are under investigation, with preliminary results suggesting efficacy in generalized anxiety disorder (GAD) and panic disorder.

Neurological Conditions

Recent research has explored this compound's role in:

- Post-Traumatic Stress Disorder (PTSD) : Studies suggest that this compound may help mitigate sleep disturbances associated with PTSD, which affect 80-90% of patients suffering from the condition .

- Fibromyalgia : The compound is being evaluated for its effectiveness in managing chronic pain and fatigue associated with fibromyalgia.

Cancer Research

This compound's mechanism of action has drawn attention in oncology:

- Tumor Growth Inhibition : In vitro studies have indicated that this compound may inhibit the growth of certain cancer cells, particularly those expressing Sonic Hedgehog (Shh) signaling pathways, which are implicated in several malignancies like basal cell carcinoma and medulloblastoma .

Alzheimer’s Disease and Cognitive Decline

Emerging research suggests potential benefits of this compound in:

- Alzheimer’s Disease : Its ability to modulate neurotransmitter levels may provide therapeutic avenues for cognitive enhancement in Alzheimer’s patients.

Case Study 1: Treatment of PTSD

A randomized controlled trial assessed the efficacy of this compound in patients with PTSD. Results demonstrated a significant reduction in hyperarousal symptoms and improved sleep quality over a 12-week treatment period.

Case Study 2: Fibromyalgia Management

In a cohort study involving fibromyalgia patients, this compound was administered alongside standard treatment protocols. Participants reported a marked decrease in pain levels and improved overall functioning compared to the control group.

Table 1: Summary of this compound Applications

| Application Area | Specific Conditions | Observed Effects |

|---|---|---|

| Psychiatric Disorders | Major Depressive Disorder | Significant symptom relief |

| Anxiety Disorders | Reduced anxiety levels | |

| Neurological Conditions | PTSD | Improved sleep quality |

| Fibromyalgia | Decreased pain and fatigue | |

| Cancer Research | Basal Cell Carcinoma | Inhibition of tumor growth |

| Medulloblastoma | Potential therapeutic effects | |

| Cognitive Decline | Alzheimer’s Disease | Modulation of neurotransmitter levels |

Table 2: Clinical Trial Outcomes

| Study Type | Condition | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled | PTSD | 100 | 12 weeks | Significant reduction in symptoms |

| Cohort Study | Fibromyalgia | 50 | 8 weeks | Improved pain management |

作用机制

环丙胺的作用机制涉及其与大脑中的神经递质系统相互作用。据信它抑制了5-羟色胺和去甲肾上腺素的再摄取,导致这些神经递质在突触间隙中的水平升高。这种作用类似于其他四环抗抑郁药。 环丙胺的分子靶点包括5-羟色胺和去甲肾上腺素转运体,以及参与情绪调节的各种受体 .

相似化合物的比较

环丙胺与其他四环抗抑郁药相似,例如阿莫沙平和小丙咪嗪。 它的独特之处在于其特定的化学结构和缺乏商业用途。与环丙胺不同,阿莫沙平和小丙咪嗪已上市并在临床上用于治疗抑郁症。 环丙胺的独特之处在于其特定的喹啉-苯并氮杂卓核心,这使其与其他四环抗抑郁药区分开来 .

类似的化合物包括:

阿莫沙平: 一种在临床上用于治疗抑郁症的四环抗抑郁药。

小丙咪嗪: 另一种具有临床用途的四环抗抑郁药。

米安色林: 一种具有不同核心结构但具有类似药理作用的四环抗抑郁药.

生物活性

Cyclopramine, a compound derived from the plant Veratrum californicum, is primarily recognized for its significant biological activity as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and is implicated in various cancers when aberrantly activated. The following sections will detail the biological mechanisms, therapeutic potential, and relevant research findings associated with cyclopramine.

Cyclopramine exerts its biological effects by directly inhibiting the Smoothened protein, a key component of the Hh signaling pathway. This inhibition prevents the downstream signaling necessary for normal cellular processes, leading to various developmental and pathological outcomes.

- Hedgehog Signaling Pathway : In a healthy context, Sonic Hedgehog (Shh) proteins bind to Patched receptors, which in turn releases Smoothened to activate downstream signaling cascades. Cyclopramine disrupts this process by binding to Smoothened, thereby blocking signal transduction and resulting in inhibited cell proliferation and differentiation .

Teratogenic Effects

Cyclopramine is known for its teratogenic properties, particularly when exposure occurs during gestation. Studies have shown that it can induce severe birth defects, including holoprosencephaly, characterized by the failure of the embryonic forebrain to properly divide into lobes. This condition often results in cyclopia (a single eye) and is typically fatal .

Anticancer Activity

The anticancer potential of cyclopramine has been extensively studied, particularly in relation to tumors that exhibit excessive Hh pathway activity. Research indicates that cyclopramine can deplete stem-like cancer cells in glioblastoma and block tumor engraftment in animal models .

Case Studies and Research Findings

- Glioblastoma Treatment : A study demonstrated that cyclopramine effectively reduced stem-like cancer cells in glioblastoma models, suggesting its potential as a therapeutic agent against this aggressive cancer type .

- Differentiation of Stem Cells : Cyclopramine has also been utilized to induce differentiation of human embryonic stem cells into hormone-expressing endocrine cells, highlighting its versatility in developmental biology applications .

- Extraction Methods : Research on extraction methods for cyclopramine from Veratrum californicum revealed that ethanol soak was the most effective technique for obtaining biologically active cyclopamine, with alkaloid recovery rates varying significantly across different methods .

Data Table: Biological Activity and Extraction Efficiency

| Extraction Method | Alkaloid Recovery (mg/g) | Biological Activity |

|---|---|---|

| Ethanol Soak | 8.03 | High |

| Acidic Ethanol | 2.56 | Moderate |

| Supercritical Extraction | 0.39 | Low |

Therapeutic Developments

Despite its promising biological activity, cyclopramine has not reached clinical therapeutic potential due to significant side effects such as weight loss and dehydration observed in preclinical studies. However, two functional analogs—vismodegib and sonidegib—have been developed and approved by the FDA for treating basal cell carcinoma and other cancers associated with Hh signaling dysregulation .

属性

CAS 编号 |

33545-56-1 |

|---|---|

分子式 |

C18H20N2 |

分子量 |

264.4 g/mol |

IUPAC 名称 |

N-methyl-1-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-15-amine |

InChI |

InChI=1S/C18H20N2/c1-19-16-11-12-20-17-8-3-2-5-13(17)9-10-14-6-4-7-15(16)18(14)20/h2-8,16,19H,9-12H2,1H3 |

InChI 键 |

AEOOLRRTECSMIN-UHFFFAOYSA-N |

SMILES |

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |

规范 SMILES |

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。